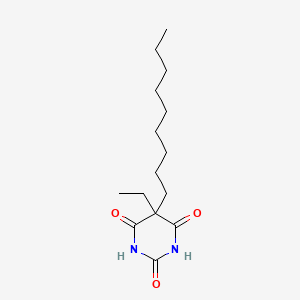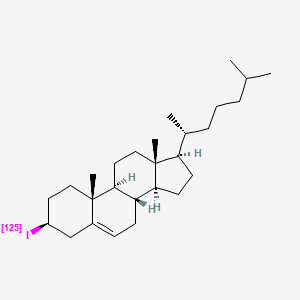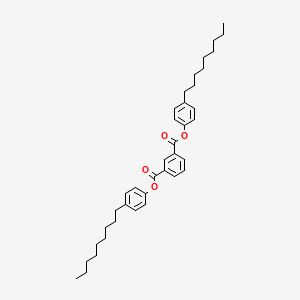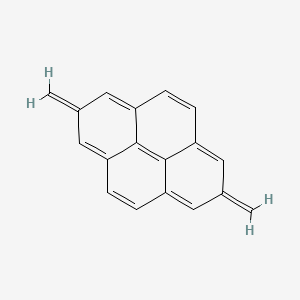
2,7-Dimethylidene-2,7-dihydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethylidene-2,7-dihydropyrene is a compound belonging to the family of dihydropyrenes, which are known for their unique electronic and photophysical properties. These compounds are characterized by their rigid, polycyclic aromatic structure, which makes them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylidene-2,7-dihydropyrene typically involves the regioselective functionalization of the parent dihydropyrene. One common method includes the nucleophilic alkylation of a substituted dimethyl isophthalate, followed by cyclization and dehydrogenation steps . The reaction conditions often require the use of specific solvents and catalysts to achieve the desired regioselectivity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethylidene-2,7-dihydropyrene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium hypobromite, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,7-Dimethylidene-2,7-dihydropyrene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,7-Dimethylidene-2,7-dihydropyrene involves its ability to undergo reversible electrochemical switching between different oxidation states. This property is utilized in molecular electronics, where the compound can act as a molecular switch . The molecular targets and pathways involved in its action are primarily related to its interaction with other molecules and materials in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7-Dimethylidene-2,7-dihydropyrene include other dihydropyrene derivatives, such as 2,7-dialkynyldihydropyrene and 4,9-dialkynyldihydropyrene .
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
CAS No. |
64535-35-9 |
|---|---|
Molecular Formula |
C18H12 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
2,7-dimethylidenepyrene |
InChI |
InChI=1S/C18H12/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H2 |
InChI Key |
KZCOZWVLLNYWJE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C2C=CC3=CC(=C)C=C4C3=C2C(=C1)C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


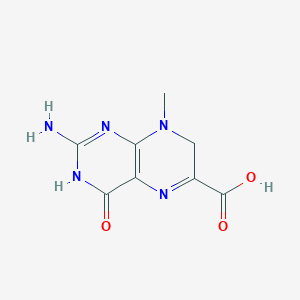
![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)
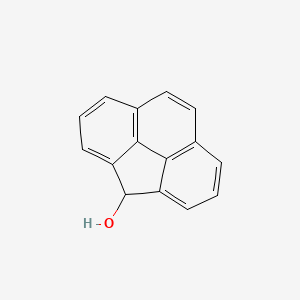
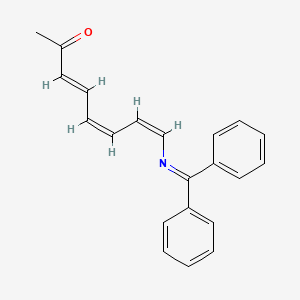
![sodium;cobalt(3+);1-[[4-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B14492011.png)

